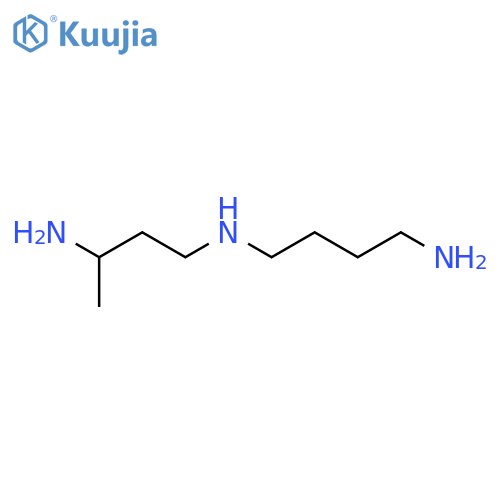

Cas no 150333-68-9 (1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)-)

1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- 化学的及び物理的性質

名前と識別子

-

- 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)-

- CHEMBL165709

- N~1~-(4-Aminobutyl)butane-1,3-diamine

- SCHEMBL344818

- 137946-02-2

- 150333-68-9

- EN300-379126

- N1-(4-aminobutyl)butane-1,3-diamine

- alpha-methylspermidine

- 1-Methylspermidine

- DTXSID50929954

- 1,3-Butanediamine, N1-(4-aminobutyl)-, (+-)-

- (3-AMINOBUTYL)(4-AMINOBUTYL)AMINE

- 1,8-diamino-5-azanonane

- 1-N-(4-aminobutyl)butane-1,3-diamine

- alpha-MeSPD

-

- インチ: InChI=1S/C8H21N3/c1-8(10)4-7-11-6-3-2-5-9/h8,11H,2-7,9-10H2,1H3

- InChIKey: PZSFTBARUSGJTA-UHFFFAOYSA-N

計算された属性

- 精确分子量: 159.173547683Da

- 同位素质量: 159.173547683Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 7

- 複雑さ: 75.7

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- XLogP3: -0.6

1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-379126-5.0g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 5.0g |

$4349.0 | 2023-03-02 | ||

| Enamine | EN300-379126-1.0g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-379126-10.0g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 10.0g |

$6450.0 | 2023-03-02 | ||

| Enamine | EN300-379126-0.05g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 0.05g |

$1261.0 | 2023-03-02 | ||

| Enamine | EN300-379126-0.1g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 0.1g |

$1320.0 | 2023-03-02 | ||

| Enamine | EN300-379126-2.5g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 2.5g |

$2940.0 | 2023-03-02 | ||

| Enamine | EN300-379126-0.5g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 0.5g |

$1440.0 | 2023-03-02 | ||

| Enamine | EN300-379126-0.25g |

(3-aminobutyl)(4-aminobutyl)amine |

150333-68-9 | 0.25g |

$1381.0 | 2023-03-02 |

1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

4. Caper tea

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)-に関する追加情報

Comprehensive Guide to 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- (CAS No. 150333-68-9): Properties, Applications, and Market Insights

1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- (CAS No. 150333-68-9) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This diamine derivative is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various high-performance materials and bioactive molecules. Researchers and manufacturers are increasingly exploring its potential due to its versatile reactivity and compatibility with multiple chemical processes.

The molecular structure of 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- features two primary amine groups, which contribute to its high reactivity in polymerization and cross-linking reactions. This compound is often utilized in the production of advanced polymers, such as polyamides and polyurethanes, which are critical in automotive, aerospace, and medical applications. Its ability to form stable bonds with other functional groups makes it a preferred choice for creating durable and high-performance materials.

In the pharmaceutical sector, 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- serves as a key building block for the synthesis of drug candidates. Its amine functionalities allow for the introduction of various pharmacophores, enabling the development of novel therapeutic agents. Recent studies have highlighted its potential in designing inhibitors for enzymes involved in metabolic disorders, making it a compound of interest for drug discovery programs. The demand for such specialized intermediates is expected to rise as the pharmaceutical industry continues to innovate.

From an industrial perspective, the production and handling of 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- require stringent quality control measures. Manufacturers must ensure high purity levels to meet the specifications of end-users, particularly in sensitive applications like biomedical devices and electronic materials. Advances in synthetic methodologies have improved the yield and efficiency of producing this compound, reducing costs and environmental impact. These developments align with the growing emphasis on sustainable chemistry and green manufacturing practices.

The market dynamics for 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- reflect its expanding applications. Industry reports indicate a steady increase in demand, driven by the growth of the polymer and pharmaceutical sectors. Companies specializing in fine chemicals and custom synthesis are actively investing in scaling up production to cater to this rising demand. Additionally, collaborations between academic institutions and industrial players are fostering innovation, leading to the discovery of new applications for this versatile compound.

For researchers and professionals seeking detailed information on 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)-, it is essential to consult reliable sources and technical data sheets. Understanding its physicochemical properties, such as solubility, melting point, and stability, is crucial for optimizing its use in various processes. Furthermore, staying updated with the latest research findings and patent filings can provide valuable insights into emerging trends and opportunities in this field.

In conclusion, 1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)- (CAS No. 150333-68-9) is a compound with significant industrial and scientific relevance. Its unique chemical properties and broad applicability make it a cornerstone in advanced material science and drug development. As industries continue to evolve, the role of this diamine derivative is expected to expand, offering new possibilities for innovation and growth. Professionals and stakeholders should keep a close watch on developments related to this compound to leverage its full potential.

150333-68-9 (1,3-BUTANEDIAMINE, N1-(4-AMINOBUTYL)-) Related Products

- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)

- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)

- 1804689-68-6(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-carboxaldehyde)

- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)

- 1179918-36-5(5-Methyl-1H-pyrazole-4-sulfonyl Chloride)

- 33529-02-1(1-Decyl-1H-imidazole)

- 1807126-18-6(3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine)

- 1332482-73-1(cis-cyclobutane-1,3-diol)

- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)